molecular formula C15H25NO3 B14391534 N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid CAS No. 89423-27-8

N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid

Katalognummer: B14391534
CAS-Nummer: 89423-27-8
Molekulargewicht: 267.36 g/mol
InChI-Schlüssel: YRUAHYGWNXQQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid is a compound that combines the structural features of an amine and a phenoxyacetic acid derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of both an amine group and a phenoxyacetic acid moiety allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid typically involves the reaction of 2-(2-methylphenoxy)acetic acid with N,N-diethylethanamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with cellular receptors to modulate physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid is unique due to the presence of both an amine group and a phenoxyacetic acid moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

89423-27-8

Molekularformel

C15H25NO3

Molekulargewicht

267.36 g/mol

IUPAC-Name

N,N-diethylethanamine;2-(2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H10O3.C6H15N/c1-7-4-2-3-5-8(7)12-6-9(10)11;1-4-7(5-2)6-3/h2-5H,6H2,1H3,(H,10,11);4-6H2,1-3H3

InChI-Schlüssel

YRUAHYGWNXQQEO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.CC1=CC=CC=C1OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.